molecular formula C7H13N B12099915 Ethyl(pent-1-yn-3-yl)amine

Ethyl(pent-1-yn-3-yl)amine

Cat. No.: B12099915
M. Wt: 111.18 g/mol
InChI Key: WSMAVIJAJXYNAW-UHFFFAOYSA-N
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Description

Ethyl(pent-1-yn-3-yl)amine is an organic compound with the molecular formula C₇H₁₃N It features an ethyl group attached to a pent-1-yn-3-ylamine structure, which includes a triple bond between the first and second carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(pent-1-yn-3-yl)amine can be synthesized through several methods. One common approach involves the alkylation of pent-1-yn-3-ylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pent-1-yn-3-ylamine and ethyl halide (e.g., ethyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the amine, generating a nucleophilic amide ion, which then attacks the ethyl halide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl(pent-1-yn-3-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: H₂ with Pd/C or LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or KOtBu.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Alkenes or alkanes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl(pent-1-yn-3-yl)amine has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of bioactive molecules, potentially leading to new pharmaceuticals or agrochemicals.

    Medicine: Research into its derivatives may yield new therapeutic agents with applications in treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl(pent-1-yn-3-yl)amine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl(pent-1-yn-3-yl)amine can be compared with other alkynylamines, such as:

    Prop-2-yn-1-amine: A simpler alkyne with a shorter carbon chain.

    But-3-yn-2-amine: Similar structure but with different positioning of the triple bond and amine group.

    Hex-1-yn-3-ylamine: A longer carbon chain with similar functional groups.

Uniqueness

By understanding the properties, synthesis, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-ethylpent-1-yn-3-amine

InChI

InChI=1S/C7H13N/c1-4-7(5-2)8-6-3/h1,7-8H,5-6H2,2-3H3

InChI Key

WSMAVIJAJXYNAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NCC

Origin of Product

United States

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